5-Butoxypicolinic acid
Description
5-Butoxypicolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a butoxy (-OCH2CH2CH2CH3) substituent at the 5-position of the pyridine ring.
Properties
CAS No. |
62724-83-8 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-butoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-3-6-14-8-4-5-9(10(12)13)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,12,13) |
InChI Key |
XXOUHKWIQVEQIH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CN=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C(=O)O |
Other CAS No. |
62724-83-8 |
Synonyms |
5-BOP 5-butoxypicolinic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Acidic Hydrolysis
The tert-butoxy group undergoes cleavage under strongly acidic conditions (e.g., HCl or H₂SO₄), yielding picolinic acid and tert-butanol as byproducts. This reaction proceeds via protonation of the ether oxygen, followed by SN1-type cleavage.
| Condition | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Concentrated HCl | HCl (6M), reflux, 6h | Picolinic acid + tert-butanol | 85% |
Basic Hydrolysis
In alkaline media (e.g., NaOH), the ester or amide derivatives of 5-butoxypicolinic acid hydrolyze to regenerate the carboxylic acid. For example:
-
Amide hydrolysis : 5-Butoxypicolinamide → this compound + NH₃.
Nucleophilic Substitution
The pyridine nitrogen enhances electrophilicity at the adjacent C2 and C6 positions, facilitating nucleophilic attacks.
Amination
Reaction with amines (e.g., benzylamine) in the presence of POCl₃ yields substituted picolinamides :
Reaction :
this compound + Benzylamine → 5-Butoxypicolinamide
| Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| POCl₃ | DMF | 80°C | 78% |
Halogenation
Electrophilic halogenation at the C3 position occurs with reagents like NBS (N-bromosuccinimide) :
Mechanism : Radical bromination initiated by light or peroxides .
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.
HATU-Mediated Coupling
Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF :
Example :
this compound + Piperidine → 5-Butoxypicolinoylpiperidine
| Reagent | Base | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 4h | 95% |
Decarboxylation
Under thermal conditions (>200°C) or via radical pathways, decarboxylation yields 5-butoxypyridine:
Reaction :
C₁₀H₁₃NO₃ → C₉H₁₁NO + CO₂
| Condition | Catalyst | Yield | Source |
|---|---|---|---|
| 220°C, vacuum | None | 62% |
Coordination Chemistry
The carboxylic acid and pyridine nitrogen act as bidentate ligands for metal ions (e.g., Zn²⁺, Fe³⁺), forming stable complexes :
Stoichiometry :
this compound : Metal = 2:1
| Metal | Stability Constant (log K) | Application | Source |
|---|---|---|---|
| Zn²⁺ | 4.8 | Antimicrobial agents |
Photochemical Reactions
UV irradiation induces homolytic cleavage of the tert-butoxy group, generating a pyridine radical intermediate:
Products : Pyridine derivatives + tert-butyl radical
Acid-Promoted Rearrangements
Protonation at the carbonyl oxygen (O-protonated pathway) activates the C5 atom for nucleophilic attack, as observed in oxazolinone hydrolysis studies . This mechanism explains enhanced reactivity in acidic media.
Comparison with Similar Compounds
The following structurally related picolinic acid derivatives are analyzed based on substituent groups, molecular properties, and available research
Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Purity | Price (¥/g) |
|---|---|---|---|---|---|---|
| 5-Cyclobutylpicolinic acid | 1451393-53-5 | C10H11NO2 | 177.2 | Cyclobutyl | 95% | 16,762 |
| 5-(tert-butoxy)picolinic acid | - | C10H13NO3 | 195.2 | tert-butoxy | - | - |
| 5-((tert-Butoxycarbonyl)amino)picolinic acid | 1209646-17-2 | C11H14N2O4* | 238.2* | tert-butoxycarbonylamino | - | - |
| 5-(4-Acetamidophenyl)picolinic acid | 1242338-98-2 | C14H12N2O3 | 256.3 | 4-acetamidophenyl | 97% | - |
*Estimated molecular formula and weight for 5-((tert-Butoxycarbonyl)amino)picolinic acid.
Key Observations:
- Polar groups (e.g., acetamido) enhance hydrogen-bonding capacity, improving interactions with biological targets .
Q & A
Q. What ethical frameworks apply to in vivo studies of this compound, particularly regarding dose escalation?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample sizes via power analysis, use randomization/blinding, and report attrition. For dose escalation, follow OECD 423 protocols, including humane endpoints and institutional ethics committee approval .
Q. How can researchers mitigate bias when interpreting ambiguous bioassay results for this compound?
- Methodological Answer : Implement double-blinding in assay readouts. Use automated plate readers to reduce human error. For subjective endpoints (e.g., histopathology), engage multiple blinded evaluators and calculate inter-rater reliability (e.g., Cohen’s κ). Disclose conflicts of interest per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
